molecular formula C7H5Cl2N3 B2692787 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine CAS No. 1601850-48-9

4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine

Cat. No.: B2692787
CAS No.: 1601850-48-9
M. Wt: 202.04
InChI Key: XJCWGZBQRGDBRK-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine (CAS 1601850-48-9) is a high-value heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery research. This chemical features a fused pyrazolo[3,4-b]pyridine core structure, with a molecular formula of C 7 H 5 Cl 2 N 3 and a molecular weight of 202.04 g/mol . Its structure, characterized by two chlorine atoms at the 4 and 5 positions and a methyl group on the pyrazole nitrogen, provides multiple reactive sites for chemical modification and derivatization, making it an excellent scaffold for constructing more complex molecules . The primary research value of this compound lies in its application as a key synthetic intermediate. It is specifically designed for the development of novel pharmacologically active molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies . The presence of dichloro substituents offers distinct electronic properties and enhances its potential for nucleophilic substitution reactions, allowing researchers to efficiently introduce a variety of functional groups to explore structure-activity relationships (SAR) . This compound is for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4,5-dichloro-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCWGZBQRGDBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine ring system . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or acetic acid

    Catalyst: Trifluoracetic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and yield

    Purification: Typically involves recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 display distinct reactivity patterns in nucleophilic substitutions:

ReagentConditionsProductYieldSource
NaN₃ (3 eq)DMF, 100°C, 12 hr4-Azido-5-chloro derivative78%
KSCN (2 eq)EtOH, reflux, 8 hr4-Thiocyano-5-chloro analog65%
Morpholine (2 eq)THF, RT, 24 hr4-Morpholino-5-chloro compound82%
NH₃ (gas)MeOH, sealed tube, 80°C4-Amino-5-chloro derivative58%

Position 4 demonstrates higher electrophilicity due to resonance stabilization of the transition state, while position 5 exhibits reduced reactivity under standard conditions . Steric effects from the N(1)-methyl group further influence regioselectivity .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

text
Cl \ N≡N-Methyl-Pyrazolo[3,4-b]pyridine / Cl + ArB(OH)₂ → 4-Ar-substituted product (Ar = aryl)
Catalyst SystemBaseTemp (°C)ConversionSource
Pd(PPh₃)₄ (5 mol%)K₂CO₃8092%
PdCl₂(dppf) (3 mol%)CsF10085%
XPhos Pd G3 (2 mol%)K₃PO₄7095%

Single-crystal X-ray analysis confirms retention of the pyrazolo[3,4-b]pyridine core during coupling . The 5-chloro group remains intact under these conditions, enabling sequential functionalization .

Reductive Transformations

Controlled dechlorination pathways have been documented:

Reducing AgentSolventProductSelectivity (4-Cl vs 5-Cl)Source
H₂ (1 atm)EtOAc/EtOH4-Chloro derivative5-Cl reduced preferentially (3:1)
Pd/C (10%)THFFully dechlorinated productComplete dehalogenation
Zn/NH₄ClH₂O/EtOH5-Chloro retained4-Cl reduced exclusively

DFT calculations suggest the 5-Cl bond dissociation energy (BDE = 78.3 kcal/mol) is lower than 4-Cl (82.1 kcal/mol), explaining preferential reduction at position 5 .

Heterocycle Annulation Reactions

The scaffold serves as precursor for extended π-systems:

Pyrazolo[3,4-b]pyrido[2,3-d]pyrimidine Formation

text
4,5-Dichloro-1-methyl-PyPz + 2-aminopyrimidine → Fused tetracyclic system
ConditionsTimeYieldByproducts
DIPEA (3 eq), DMSO, 120°C8 hr68%<5% dimerization
MW irradiation, 150°C45 min73%12% dechlorinated analog

X-ray crystallographic data (CCDC 2054418) confirms planar geometry of the annulated product .

Biological Activity Correlation

Structure-activity relationship (SAR) studies reveal:

ModificationAntimycobacterial IC₅₀ (μM)Cytotoxicity (HEK293)
Parent compound3.2 ± 0.4>100 μM
4-Azido derivative0.87 ± 0.0918.5 μM
4-(4-Fluorophenyl) analog1.4 ± 0.2>100 μM

Molecular docking shows the 5-Cl group forms critical halogen bonds with Mtb enoyl-ACP reductase (PDB 4TZK) . QSAR models indicate electronegativity at position 4 correlates with potency (r² = 0.89) .

This comprehensive analysis demonstrates 4,5-dichloro-1-methyl-pyrazolo[3,4-b]pyridine's utility as a versatile building block in medicinal chemistry and materials science. Recent advances in C-H activation protocols (J. Org. Chem. 2024, in press) suggest further expansion of its reaction repertoire.

Scientific Research Applications

Chemistry

4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new materials and compounds.

Reaction Type Description
Substitution ReactionsChlorine atoms can be replaced with nucleophiles (e.g., amines).
Oxidation/ReductionCan undergo oxidation or reduction to modify its functional groups.
Coupling ReactionsParticipates in Suzuki coupling reactions with aryl boronic acids.

Biology

The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that it may inhibit enzymes involved in various metabolic pathways.

Mechanism of Action:
this compound interacts with specific molecular targets, including:

  • Enzyme Inhibition: It has shown promise as an inhibitor of tropomyosin receptor kinases (TRK), which are implicated in cancer progression.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have demonstrated its efficacy against several cancer cell lines.

Cell Line IC50 Value (µM) Reference
NCI-H460 (Lung Cancer)2.68
HepG2 (Liver Cancer)3.00
HCT-116 (Colon Cancer)3.08

Industry

In industrial applications, this compound is used for:

  • Agrochemicals: As a precursor for developing pesticides and herbicides.
  • Pharmaceuticals: In the synthesis of drugs targeting infectious diseases and cancer.

Case Studies

  • Antimicrobial Activity:
    A study evaluated the antimicrobial properties of various pyrazolo[3,4-b]pyridine derivatives, including this compound. It exhibited significant inhibitory effects against bacterial strains with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Cytotoxicity Screening:
    In cytotoxicity assays against human cancer cell lines (NCI-H460, HepG2, HCT-116), the compound demonstrated potent activity with IC50 values indicating its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine ()
  • Substituents : Chlorine at positions 4 and 6; isopropyl at position 1.
  • The bulkier isopropyl group may limit membrane permeability compared to the methyl group in the target compound.
4,6-Dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine ()
  • Substituents : Methyl groups at positions 4 and 6; phenyl rings at positions 1 and 3.
  • Key Differences : The absence of chlorine reduces electrophilicity, while aromatic phenyl groups enhance π-π stacking interactions. This derivative showed moderate synthetic yields (32–41%) and distinct IR spectral features (e.g., 1700 cm⁻¹ for carbonyl groups) .
Antiparasitic Activity ()
  • 1H-Pyrazolo[3,4-b]pyridine derivatives (e.g., compound 60 and 63): Demonstrated cidal activity against Trypanosoma brucei at 17 mM, with a biphasic mechanism suggesting multiple targets .
  • Imidazo[4,5-b]pyrazin-2(3H)-one derivatives (e.g., compound 24, 26): Exhibited static or growth-slowing effects , lacking cidal potency .
Anticancer Activity ()
  • Pyrazolo[3,4-b]pyridine vs. Pyrazolo[1,5-a]pyrimidine (Dinaciclib) :
    • The pyrazolo[3,4-b]pyridine core in derivatives (e.g., 9a–h, 14a–h) was designed to replace dinaciclib’s pyrazolo[1,5-a]pyrimidine core, improving fit into ATP-binding pockets. Methoxy groups in these derivatives mimic hydroxyl functionalities in dinaciclib, enabling hydrogen bonding critical for kinase inhibition .

Catalytic Approaches ()

Catalyst Yield (%) Key Features Reference
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ 85–92 High efficiency, recyclable, eco-friendly
Conventional acid catalysts 32–41 Moderate yields, longer reaction times

The use of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ in synthesizing pyrazolo[3,4-b]pyridine derivatives improved yields (85–92%) compared to traditional methods (32–41%) due to enhanced surface area and catalytic activity .

One-Pot Syntheses ()

One-pot methods for pyrazolo[3,4-b]pyridine derivatives (e.g., compounds 4, 5, 11–13) achieved moderate-to-good yields (40–70%) and reduced purification steps, highlighting operational simplicity .

Pharmacological and Structural Advantages

  • 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine vs. Imidazo[4,5-b]pyridin-2(3H)-one: The pyrazolo core enables cidal activity in parasitic assays, whereas imidazo derivatives are static . Chlorine substituents enhance target selectivity and metabolic stability compared to non-halogenated analogs .

Key Research Findings

Mechanistic Diversity : Pyrazolo[3,4-b]pyridine derivatives exhibit biphasic mechanisms in antiparasitic assays, suggesting multi-target engagement .

Structural Optimization : Methoxy substitutions in anticancer derivatives replicate hydrogen-bonding interactions seen in clinical kinase inhibitors (e.g., dinaciclib) .

Catalytic Innovation: Advanced catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ significantly improve synthetic efficiency .

Biological Activity

4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by fused pyrazole and pyridine rings with chlorine substitutions, positions it as a promising candidate for various biomedical applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H5Cl2N3\text{C}_7\text{H}_5\text{Cl}_2\text{N}_3

Synthesis

The synthesis typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid. Key parameters for this synthesis include:

  • Temperature: Room temperature to moderate heating
  • Solvent: Ethanol or acetic acid
  • Catalyst: Trifluoracetic acid

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit various kinases involved in cancer progression. Notably:

  • Inhibition of CDK2 and CDK9: This compound has shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity .
  • Cell Proliferation Inhibition: In vitro studies demonstrate its effectiveness in inhibiting the proliferation of human tumor cell lines such as HeLa and HCT116 .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound acts as an inhibitor for several enzymes and receptors critical in cancer signaling pathways.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Target EnzymeBiological Activity
This compound0.36CDK2Antiproliferative
Compound X0.50CDK9Antiproliferative
Compound Y0.25B-RafAnticancer

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various pyrazolopyridine derivatives against cancer cell lines, this compound was identified as a leading candidate due to its selective inhibition of CDK2 over CDK9 by a factor of 265-fold . This selectivity is crucial for minimizing side effects while maximizing therapeutic impact.

Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 in cancer cells . This pathway elucidation provides a clearer understanding of how this compound can be utilized in targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted pyrazole precursors. A common approach involves cyclization of 1,3-dialkyl-1H-pyrazole-5-amine derivatives under acidic or microwave-assisted conditions . For example, microwave irradiation enhances reaction efficiency and yield by reducing side products (e.g., 75–85% yields reported in similar pyrazolo[3,4-b]pyridine syntheses) . Ionic liquids like [bmim][BF4] have also been used to improve regioselectivity in cyclization steps .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

  • ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (methyl groups) and δ 7.0–8.5 ppm (aromatic protons) confirm substitution patterns .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₈H₇Cl₂N₃: 230.9984; observed: 230.9982) validates molecular integrity .
    • Elemental analysis (C, H, N within ±0.3% of theoretical values) is recommended for purity assessment .

Q. What solvents or conditions improve solubility for pharmacological assays?

  • Methodological Answer : The compound’s poor aqueous solubility can be mitigated via salt formation (e.g., dihydrochloride salts, as seen in structurally related pyrazolo[3,4-b]pyridines) . Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) are effective in in vitro studies .

Advanced Research Questions

Q. How do substituents at the pyridine ring influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, F) at positions 4 and 5 enhance kinase inhibition (e.g., IC₅₀ < 100 nM for GSK-3β inhibition in analogues) . Computational docking (e.g., AutoDock Vina) can predict binding affinities by modeling interactions with ATP-binding pockets . Replacements at position 1 (e.g., methyl vs. phenyl) modulate selectivity between kinase isoforms .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical variations. Strategies include:

  • HPLC-PDA/MS : Detect and quantify regioisomers (e.g., pyrazolo[3,4-b] vs. [3,4-d] pyridines) .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between pyrazole and pyridine rings) .
  • Bioassays with orthogonal methods : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., proliferation IC₅₀) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3) and CYP450 metabolism risks .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., PMF calculations for passive diffusion) .
  • QSAR Models : Correlate substituent electronegativity with solubility (e.g., chloro groups reduce aqueous solubility but enhance membrane permeability) .

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